4,5-Dibromo-1H-1,2,3-triazol-1-amine
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Overview
Description
4,5-Dibromo-1H-1,2,3-triazol-1-amine is a heterocyclic compound that features a triazole ring substituted with two bromine atoms at positions 4 and 5, and an amine group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromo-1H-1,2,3-triazol-1-amine can be synthesized through the bromination of 1H-1,2,3-triazole. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. Conditions typically involve heating in a polar solvent.
Coupling Reactions: Palladium or copper catalysts are often used, along with ligands and bases, under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, aryl ethers, and other functionalized triazoles
Scientific Research Applications
4,5-Dibromo-1H-1,2,3-triazol-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1H-1,2,3-triazol-1-amine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but it often involves binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1H-1,2,3-triazole: Another triazole derivative with cyano groups instead of bromine atoms.
4,5-Diphenyl-1H-1,2,3-triazole: Substituted with phenyl groups, used in different applications.
1,2,3-Triazole: The parent compound, which can be substituted at various positions to yield different derivatives
Uniqueness
4,5-Dibromo-1H-1,2,3-triazol-1-amine is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C2H2Br2N4 |
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Molecular Weight |
241.87 g/mol |
IUPAC Name |
4,5-dibromotriazol-1-amine |
InChI |
InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2 |
InChI Key |
YAOVCSBQMWRWIA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N(N=N1)N)Br)Br |
Origin of Product |
United States |
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